molecular formula C21H13BrN2O4 B12674337 2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid CAS No. 83929-40-2

2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid

Cat. No.: B12674337
CAS No.: 83929-40-2
M. Wt: 437.2 g/mol
InChI Key: VXPRZOWVAQRAJK-UHFFFAOYSA-N
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Description

2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino and bromo groups, making it a subject of interest for researchers in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid involves multiple steps, typically starting with the preparation of the anthracene core. The process includes bromination, amination, and subsequent coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and stringent quality control measures. The process is designed to maximize yield while minimizing impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzoic acid stands out due to its specific combination of amino and bromo groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83929-40-2

Molecular Formula

C21H13BrN2O4

Molecular Weight

437.2 g/mol

IUPAC Name

2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]benzoic acid

InChI

InChI=1S/C21H13BrN2O4/c22-13-9-15(24-14-8-4-3-7-12(14)21(27)28)16-17(18(13)23)20(26)11-6-2-1-5-10(11)19(16)25/h1-9,24H,23H2,(H,27,28)

InChI Key

VXPRZOWVAQRAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC=C4C(=O)O)Br)N

Origin of Product

United States

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